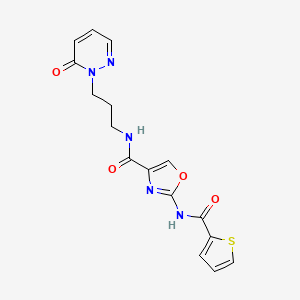
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure combines pyridazine, thiophene, and oxazole functionalities, making it a unique candidate for chemical and biological studies.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis typically involves multi-step organic reactions starting from readily available precursors. The initial steps might include the formation of the oxazole ring followed by coupling reactions to introduce the thiophene and pyridazinone groups. Reaction conditions often involve specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods: In an industrial setting, this compound might be synthesized using continuous flow techniques, which offer better control over reaction parameters, scalability, and efficiency.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions: Products vary depending on the reaction type but often result in modifications to the thiophene or pyridazine rings, potentially leading to derivatives with different functional groups or substitutions.
Applications De Recherche Scientifique
Chemistry: The compound's unique structure makes it a valuable subject for studying heterocyclic chemistry and reaction mechanisms. Biology: It can be explored for its potential biological activities, such as enzyme inhibition or receptor binding, due to its multifaceted structure. Medicine: Researchers might investigate its therapeutic potential, particularly in drug discovery for targeting specific enzymes or pathways. Industry: It could serve as an intermediate in the synthesis of more complex molecules or materials with specialized functions.
Mécanisme D'action
The mechanism by which the compound exerts its effects: The compound likely interacts with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings and amide groups. Molecular targets and pathways involved: Potential molecular targets include enzymes, receptors, and DNA. The specific pathways would depend on the context of its application, such as signal transduction pathways in cancer cells or metabolic pathways in microbes.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds, highlighting its uniqueness: Compared to other heterocyclic compounds, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide stands out due to its combination of three different ring systems, each contributing distinct chemical properties. List the similar compounds: Similar compounds might include pyridazine derivatives, oxazole derivatives, and thiophene-based molecules
That’s all, hope this was helpful!
Propriétés
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c22-13-5-1-7-18-21(13)8-3-6-17-14(23)11-10-25-16(19-11)20-15(24)12-4-2-9-26-12/h1-2,4-5,7,9-10H,3,6,8H2,(H,17,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLRSSREAKIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2673760.png)
![N-(1-cyanocyclopentyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2673761.png)
![1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2673762.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(1E)-1-(hydroxyimino)ethyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2673767.png)
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2673770.png)
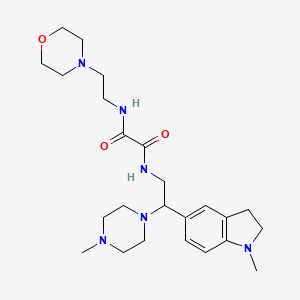
![[1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2673772.png)
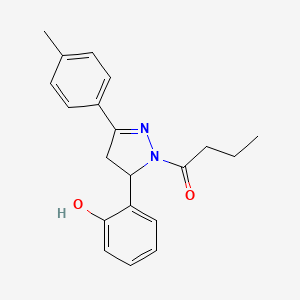
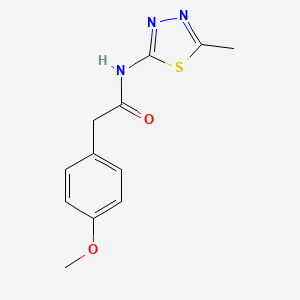
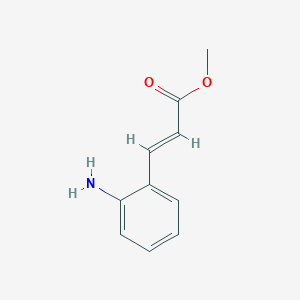
carbohydrazide](/img/structure/B2673776.png)
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2673778.png)


